
N-Boc-piperazine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:
Chlorination: Diethanolamine is reacted with thionyl chloride to form a chlorinated intermediate.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate to protect the nitrogen atoms.
Ammonolysis and Cyclization: The protected intermediate undergoes ammonolysis and cyclization to form this compound
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .
Chemical Reactions Analysis
N-Boc Deprotection and Functionalization
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free piperazine, enabling downstream modifications:
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C quantitatively cleaves the Boc group .
-
Re-protection or Derivatization : The liberated amine undergoes re-protection (e.g., with Fmoc-Cl) or reacts with electrophiles like acyl chlorides or sulfonating agents .
Table 1: Representative Deprotection Conditions
Reagent | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|
TFA (20% v/v) | DCM | 0°C → 25°C | >95 | |
HCl (4M in dioxane) | Dioxane | 25°C | 89 |
Transition Metal-Catalyzed Cross-Coupling
N-Boc-piperazine-13C4 participates in Cu- and Pd-mediated coupling reactions to form aryl-piperazine derivatives:
-
Ullmann-Type Coupling : Reacts with aryl iodides using CuBr/1,1′-bi-2-naphthol (BINOL) and K₃PO₄ at 110°C, achieving yields up to 85% .
-
Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes coupling with aryl bromides at 100°C, yielding substituted piperazines (75–92%) .
Table 2: Catalytic Coupling Reactions
Substrate | Catalyst System | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Iodotoluene | CuBr/BINOL | K₃PO₄ | 110 | 85 |
2-Bromopyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 100 | 92 |
Lithiation/Electrophilic Trapping
Directed ortho-lithiation enables regioselective functionalization of the piperazine ring:
-
Lithiation : Treatment with s-BuLi/(–)-sparteine at –78°C generates a lithiated intermediate, trapped by electrophiles (e.g., Me₃SiCl, CO₂) .
-
Isotopic Tracking : 13C labeling confirms retention of configuration during trapping, as shown by ReactIR™ and NMR studies .
Key Findings :
-
Lithiation completes within 30 minutes at –78°C, while trapping requires <5 minutes .
-
Asymmetric lithiation achieves enantiomeric ratios (er) up to 98:2 using (–)-sparteine .
Mannich and Nucleophilic Substitution Reactions
This compound acts as a nucleophile in:
-
Mannich Reactions : Condenses with formaldehyde and secondary amines to form pharmacologically active Mannich bases (e.g., anticonvulsant agents) .
-
Polymerization : Terminates living cationic ring-opening polymerization of 2-oxazolines, yielding α,β-poly(2-oxazoline) lipopolymers .
Table 3: Mannich Reaction Optimization
Aldehyde | Amine | Solvent | Yield (%) | Bioactivity (PTZ Model) |
---|---|---|---|---|
Formaldehyde | 4-Nitroaniline | EtOH | 72 | 60% seizure delay |
Acetaldehyde | Piperidine | THF | 68 | 45% seizure delay |
5.1. From Diethanolamine
A three-step industrial synthesis (patent CN108033931B):
-
Chlorination : Diethanolamine + SOCl₂ → bis(2-chloroethyl)amine (94% yield).
-
Boc Protection : Reaction with Boc₂O/Na₂CO₃ (pH >10) → bis(2-chloroethyl)-Boc-amine (89% yield).
-
Cyclization : NH₃ treatment at 60°C → this compound (94% yield, 99.4% purity) .
5.2. Solvent-Free Boc Protection
Iodine-catalyzed Boc protection of piperazine-13C4 under solvent-free conditions achieves 80% yield in 2 hours .
Scientific Research Applications
N-Boc-piperazine-13C4 is a stable isotope-labeled derivative of piperazine designed for research applications. It has a molecular weight of approximately 190.222 g/mol. The compound includes a tert-butyl carbamate protecting group (Boc) attached to the nitrogen atom of the piperazine ring, enhancing its stability and solubility in organic solvents. The carbon-13 isotopes incorporated into the piperazine structure enable advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which are useful for tracing and studying metabolic pathways and interactions in biological systems.
Applications in Research and Industry
This compound has several applications in research and industry:
- Proteomics this compound can be incorporated into peptides as a stable isotope labeling agent. The carbon-13 (13C) isotope replaces the usual carbon-12 (12C) in four specific positions of the piperazine ring. This isotopic substitution creates a mass shift detectable by mass spectrometry, a key analytical tool in proteomics.
- Drug Synthesis this compound is a versatile chemical compound used in drug synthesis.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity and activity at various receptor sites. These studies help understand its potential therapeutic effects and mechanisms of action. For example, piperazine derivatives can modulate neurotransmitter receptors, influencing behaviors related to anxiety and depression. Carbon-13 labeling facilitates the tracing of compound interactions within biological systems.
- Synthesis of Piperazinyl Amides 1-BOC-Piperazine plays a crucial role in the synthesis of piperazinyl amides, particularly in the preparation of compounds that exhibit significant biological activity . In recent research focused on synthesizing piperazinyl amides of 18β-glycyrrhetinic acid, 1-BOC-Piperazine was utilized as a key intermediate . The strategic use of 1-BOC-Piperazine enhances the efficiency and efficacy of the entire synthetic process .
- Receptor Affinities The application of 1-BOC-Piperazine extends beyond piperazinyl amides to the synthesis of novel compounds that possess dual receptor binding affinities, specifically for D2 and 5-HT1A receptors . In one study, 1-BOC-Piperazine was integral for synthesizing 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones . By systematically altering substituents on the piperazine ring, researchers can ascertain how different structural modifications impact the interactions with D2 and 5-HT1A receptors .
Piperazine Derivatives
Mechanism of Action
The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A closely related compound with similar protective groups but without the isotopic labeling.
N,N-bis-Boc-piperazine: Another derivative used in similar applications but with different protective groups.
Uniqueness
N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .
Biological Activity
N-Boc-piperazine-13C4 is a derivative of piperazine, notable for its tert-butoxycarbonyl (Boc) protecting group and isotopic labeling with carbon-13. This compound is primarily utilized in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules. Its biological activity has garnered attention, especially in the context of pharmacology, where it acts as a precursor for various therapeutic agents.
Chemical Formula: C10H18N2O2
Molecular Weight: 186.26 g/mol
The synthesis of this compound typically involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions to prevent hydrolysis of the Boc group. The incorporation of carbon-13 isotopes is achieved using labeled reagents during synthesis, enhancing its utility in analytical applications such as NMR spectroscopy and mass spectrometry.
Biological Applications
This compound has been studied for its potential biological activities, particularly in the following areas:
-
Antidepressant and Antipsychotic Activity:
- Piperazine derivatives, including this compound, exhibit modulation of serotonin receptors, which is crucial for antidepressant effects. Some studies suggest that these compounds can influence neurotransmitter systems related to mood regulation.
-
Cancer Research:
- Research has indicated that derivatives of piperazine can induce apoptosis in cancer cell lines. For instance, compounds synthesized from N-Boc-piperazine have shown promise in inducing cell cycle arrest and apoptosis in Jurkat cells, a model for T-cell leukemia . This suggests potential applications in developing anticancer therapies.
-
Proteomics and Metabolic Studies:
- The compound is employed in proteomics for studying protein interactions and modifications. Its isotopic labeling allows researchers to trace metabolic pathways and analyze protein dynamics effectively.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of bioactive molecules rather than exhibiting direct pharmacological effects itself. The Boc protecting group stabilizes the nitrogen atom, facilitating selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets depending on the final compound synthesized .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Boc-piperazine | Piperazine derivative | Lacks isotopic labeling; simpler synthesis route |
N-Methylpiperazine | Piperazine derivative | Exhibits different biological activity profiles |
N-Boc-piperazine-13C6 | Isotopically labeled | Similar applications but different isotopic labeling |
N-Boc-piperazine-d8 | Deuterium-labeled | Used in different types of labeling studies |
This compound stands out due to its specific isotopic labeling, which enhances its utility in analytical chemistry compared to non-labeled counterparts.
Case Studies
Several studies have highlighted the biological efficacy of piperazine derivatives:
- Study on Apoptosis Induction: A study involving derivatives synthesized from N-Boc-piperazine demonstrated significant apoptosis induction in Jurkat cells at IC50 concentrations. The treatment resulted in a high percentage of late apoptotic cells, indicating potential for further development as anticancer agents .
- Serotonin Receptor Modulation: Research into piperazine derivatives has shown their ability to modulate serotonin receptors, which are critical targets for antidepressant therapies. This highlights their potential therapeutic applications beyond cancer treatment.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
InChI Key |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.